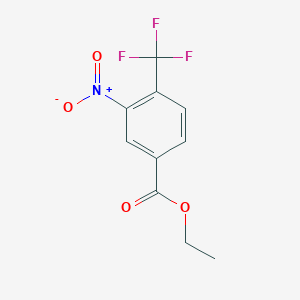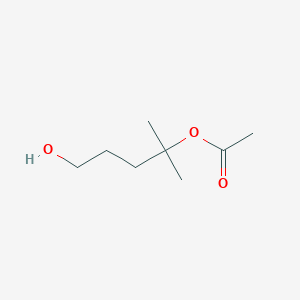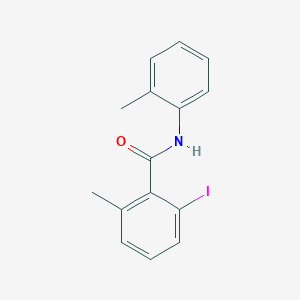
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene is an organic compound with the molecular formula C10H2Cl6N2O2 It is a derivative of benzene, featuring two isocyanate groups and two trichloromethyl groups
Métodos De Preparación
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,5-diamino-2,4-bis(trichloromethyl)benzene, followed by the reaction with phosgene to introduce the isocyanate groups. The reaction conditions typically require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial production methods often involve large-scale chlorination processes, where the precursor compounds are treated with chlorine gas under specific conditions to achieve the desired product. The use of advanced purification techniques is essential to obtain a high-purity compound suitable for further applications.
Análisis De Reacciones Químicas
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Oxidation and Reduction: The trichloromethyl groups can be oxidized to form carboxylic acids or reduced to form methyl groups under specific conditions.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are valuable materials in the production of foams, coatings, and adhesives.
Common reagents used in these reactions include amines, alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with amines makes it useful in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of high-performance materials such as polyurethanes, which have applications in various sectors including automotive, construction, and textiles.
Mecanismo De Acción
The mechanism of action of 1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene involves its reactivity with nucleophiles. The isocyanate groups readily react with amines to form stable urea linkages, which are crucial in the formation of polyurethanes. The trichloromethyl groups can undergo further chemical transformations, contributing to the compound’s versatility in various applications.
Comparación Con Compuestos Similares
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene can be compared with similar compounds such as:
1,4-Bis(trichloromethyl)benzene: This compound lacks the isocyanate groups and is primarily used in the synthesis of terephthaloyl chloride, a precursor to Kevlar.
1,5-Dichloro-2,4-bis(trichloromethyl)benzene: This compound has chlorine atoms instead of isocyanate groups and is used in different chemical reactions.
The presence of isocyanate groups in this compound makes it unique and valuable for applications requiring reactive functional groups, such as in the production of polyurethanes.
Propiedades
IUPAC Name |
1,5-diisocyanato-2,4-bis(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6N2O2/c11-9(12,13)5-1-6(10(14,15)16)8(18-4-20)2-7(5)17-3-19/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHEQJFEXKEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(Cl)(Cl)Cl)N=C=O)N=C=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
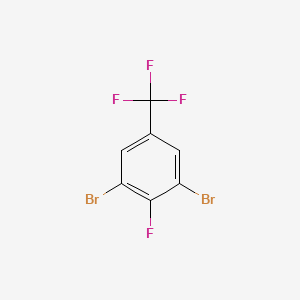
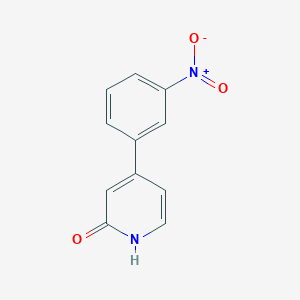
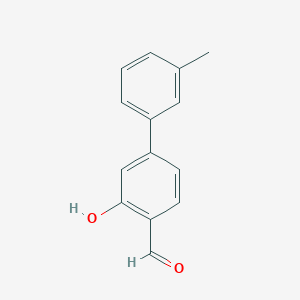
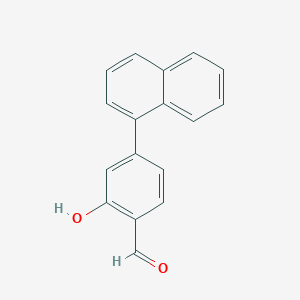
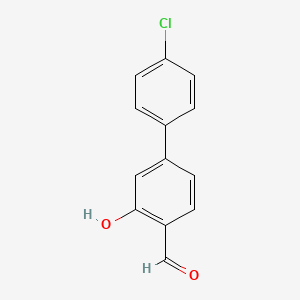
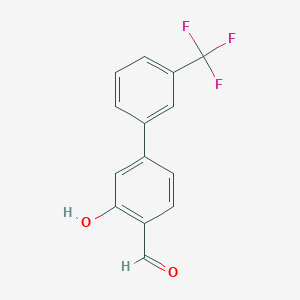
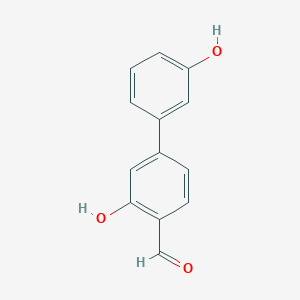
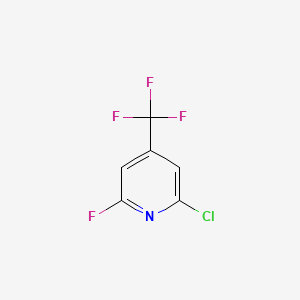
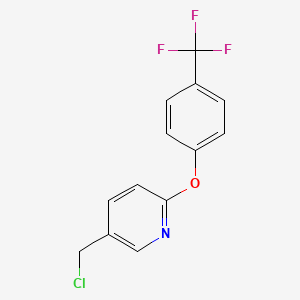
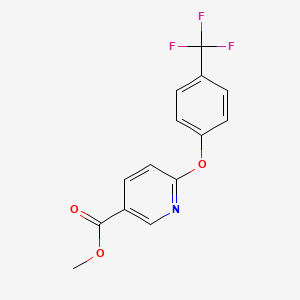
![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)
